molecular formula C8H15ClFN B1485128 3-Fluoro-3-(pent-4-en-1-yl)azetidine hydrochloride CAS No. 2098025-52-4

3-Fluoro-3-(pent-4-en-1-yl)azetidine hydrochloride

Cat. No. B1485128
CAS RN: 2098025-52-4
M. Wt: 179.66 g/mol
InChI Key: MSTXDIUTGGZNRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-3-(pent-4-en-1-yl)azetidine hydrochloride, also known as FPAH, is an organic compound composed of a cyclic five-membered ring structure containing nitrogen and fluorine atoms. It is a colorless, odorless, solid substance with a melting point of 115-117°C and a boiling point of 219-220°C. FPAH has a variety of applications in scientific research, from synthesis of other compounds to biochemical and physiological studies. In

Scientific Research Applications

Synthesis and PET Ligand Development

  • Research includes the synthesis of novel fluorinated compounds, such as 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine (F-A-85380), developed for positron emission tomography (PET) imaging of nicotinic acetylcholine receptors (nAChRs). These compounds exhibit high affinity and selectivity for α4β2 nAChR subtypes, making them suitable for brain imaging studies to understand receptor distribution and functioning (Doll et al., 1999).

Antiviral and Antitumor Activity

  • Fluorinated 2',3'-dideoxynucleosides and 3'-azido-2',3'-dideoxynucleosides have been synthesized and evaluated for their inhibitory activity against HIV-1 replication, highlighting the potential of fluorinated compounds in developing antiviral therapies (Van Aerschot et al., 1989).
  • Novel fluorine-substituted deaza analogues of 5-azacytidine and 5-aza-2'-deoxycytidine have been synthesized, showing antitumor activity, thus indicating the role of fluorinated azetidine derivatives in cancer research (Mcnamara & Cook, 1987).

Antimicrobial Research

  • Pyridine-containing substituted phenyl azetidine-2-one derivatives have been synthesized, showing mild to moderate antimicrobial activity, suggesting their potential as antibiotics (Rani & Reddy, 2018).

Synthetic Methodology

  • Research on the synthesis of fluorine-containing heterocycles, including aziridines, azetidines, and pyrrolidines, has advanced, highlighting the importance of these compounds as building blocks for complex structures and their relevance in medicinal chemistry (Meyer, 2016).

properties

IUPAC Name

3-fluoro-3-pent-4-enylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FN.ClH/c1-2-3-4-5-8(9)6-10-7-8;/h2,10H,1,3-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTXDIUTGGZNRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC1(CNC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-3-(pent-4-en-1-yl)azetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-3-(pent-4-en-1-yl)azetidine hydrochloride
Reactant of Route 2
3-Fluoro-3-(pent-4-en-1-yl)azetidine hydrochloride
Reactant of Route 3
3-Fluoro-3-(pent-4-en-1-yl)azetidine hydrochloride
Reactant of Route 4
3-Fluoro-3-(pent-4-en-1-yl)azetidine hydrochloride
Reactant of Route 5
3-Fluoro-3-(pent-4-en-1-yl)azetidine hydrochloride
Reactant of Route 6
3-Fluoro-3-(pent-4-en-1-yl)azetidine hydrochloride

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